Comparative Purity and Cost Analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Against In-Class N-Substituted 5-Oxopyrrolidine-3-carbonitrile Analogs
Procurement differentiation for 1-benzyl-5-oxopyrrolidine-3-carbonitrile is supported by vendor-specified purity and cost data. The compound is commercially available at 95% purity from at least one major supplier, with tiered pricing ranging from approximately $XX for 50 mg to $XX for 2.5 g . In comparison, the closely related analog 1-methyl-5-oxopyrrolidine-3-carbonitrile (CAS 172261-37-9) is also commercially available, but a direct head-to-head cost comparison is not feasible due to vendor-specific pricing models and purity variability. However, the N-benzyl variant offers a distinct synthetic advantage: the benzyl group can be removed via hydrogenolysis to yield the free NH-pyrrolidinone, whereas the N-methyl group is not cleavable. This difference in synthetic utility justifies the selection of the benzyl derivative despite any potential cost premium [1].
| Evidence Dimension | Commercial Purity and Synthetic Utility |
|---|---|
| Target Compound Data | 95% purity (vendor-specified); N-benzyl group is cleavable via hydrogenolysis |
| Comparator Or Baseline | 1-Methyl-5-oxopyrrolidine-3-carbonitrile: N-methyl group is not cleavable |
| Quantified Difference | Qualitative difference in protecting group lability |
| Conditions | Vendor product specification (Leyan, product 1294142) |
Why This Matters
The cleavable N-benzyl group enables orthogonal deprotection strategies, a key differentiator for medicinal chemistry campaigns requiring late-stage diversification.
- [1] Martirosyan, A. H.; Gasparyan, S. P.; Alexanyan, M. V.; Harutyunyan, G. K.; Panosyan, H. A.; Schinazi, R. F. Anti-human immunodeficiency activity of novel 2-arylpyrrolidine analogs. Springer Nature 2017, 101–108. View Source
